molecular formula C10H8FNO B11914251 8-Fluoro-6-methylquinolin-5-ol

8-Fluoro-6-methylquinolin-5-ol

Cat. No.: B11914251
M. Wt: 177.17 g/mol
InChI Key: LLAUHNTUHXDZKV-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinolin-5-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methylquinolin-5-ol typically involves the following steps:

    Cyclization and Cycloaddition Reactions: These reactions are commonly used to construct the quinoline ring system.

    Displacement of Halogen Atoms: Halogen atoms in the quinoline ring can be displaced by nucleophiles to introduce the fluorine atom.

    Direct Fluorination: Direct fluorination of quinoline derivatives can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinolin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.

    8-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.

    6-Methylquinoline: Similar in structure but lacks the fluorine and hydroxyl groups.

Uniqueness

8-Fluoro-6-methylquinolin-5-ol is unique due to the presence of both the fluorine and methyl groups, which enhance its biological activity and provide unique chemical properties.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

8-fluoro-6-methylquinolin-5-ol

InChI

InChI=1S/C10H8FNO/c1-6-5-8(11)9-7(10(6)13)3-2-4-12-9/h2-5,13H,1H3

InChI Key

LLAUHNTUHXDZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C=CC=N2)F

Origin of Product

United States

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